![molecular formula C12H12N2O2 B12624083 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 918815-59-5](/img/structure/B12624083.png)
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrroloquinazoline core. It is known for its potential pharmacological activities and has been the subject of various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects in the treatment of diseases.
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents.
Quinazolin-4(3H)-ones: These compounds are structurally related but lack the pyrrolo ring.
Uniqueness
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research and development.
属性
CAS 编号 |
918815-59-5 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-hydroxy-6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-8-9(6-7)13-11-10(15)4-5-14(11)12(8)16/h2-3,6,10,15H,4-5H2,1H3 |
InChI 键 |
UPBFUHLNIUQNGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCC(C3=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


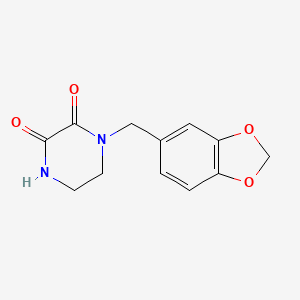
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
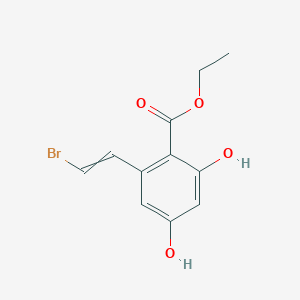
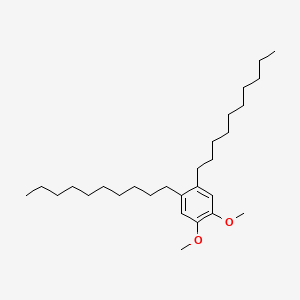
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
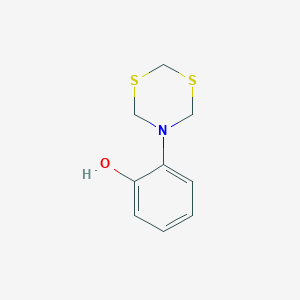
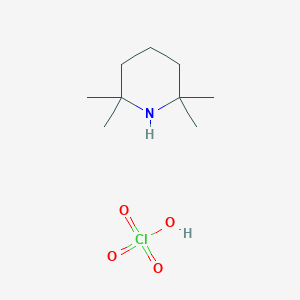
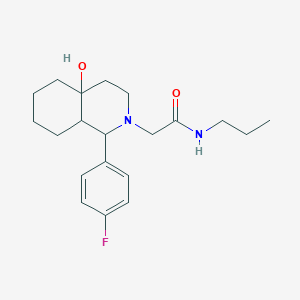

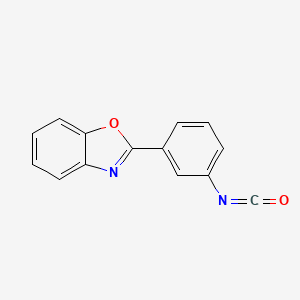
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
